Neopentylzinc bromide

Description

Significance of Organozinc Reagents in Synthetic Organic Chemistry

Organozinc compounds, which feature a carbon-zinc bond, are pivotal reagents in the field of synthetic organic chemistry. wikipedia.org Their primary significance lies in their utility for forming new carbon-carbon bonds, a fundamental process in the construction of more complex molecules from simpler precursors. fishersci.ca Organozinc reagents are valued for their moderate reactivity, which strikes a useful balance; they are less reactive than their organolithium or Grignard reagent counterparts. wikipedia.orgfishersci.ca This attenuated reactivity translates into higher chemoselectivity, meaning they can react at a desired site in a molecule without disturbing other sensitive functional groups. researchgate.netncl.res.in This functional group tolerance makes them indispensable tools when working with multifunctional molecules, which are common in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. uni-muenchen.deacs.org

The versatility of organozinc reagents is demonstrated in a variety of named reactions, including the Reformatsky reaction, the Simmons-Smith cyclopropanation, and most notably, the Negishi cross-coupling reaction. uni-muenchen.deslideshare.net The Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, uses a palladium or nickel catalyst to couple organozinc compounds with various organic halides. uni-muenchen.dewikipedia.org This reaction is exceptionally broad in scope, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reliable and selective nature of organozinc reagents has solidified their position as essential components in the modern synthetic chemist's toolkit. researchgate.net

Historical Development and Evolution of Organozinc Compound Utilization

The history of organozinc chemistry dates back to 1849, when the English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery is widely recognized as the beginning of organometallic chemistry. researchgate.net Frankland's work, initially aimed at isolating free alkyl radicals, led to the creation of these novel compounds by reacting ethyl iodide with zinc metal. wikipedia.orgacs.orguni-due.de Throughout the latter half of the 19th century, organozinc reagents were extensively used as alkylating agents in organic synthesis. digitellinc.comoup.com

However, the discovery of the more reactive and, at the time, easier-to-prepare Grignard reagents around 1900 led to a significant decline in the use of organozinc compounds. oup.com For over half a century, they were largely overshadowed by organomagnesium and later organolithium reagents. researchgate.netacs.org The perception of their difficult handling, due to the pyrophoric nature of compounds like diethylzinc and their sensitivity to air and moisture, also contributed to their diminished role. wikipedia.orgacs.org

The resurgence of organozinc chemistry, often described as a "renaissance," began in the latter part of the 20th century. acs.org Chemists realized that the lower reactivity of organozinc halides was not a drawback but a significant advantage, enabling high functional group tolerance. researchgate.netoup.com This realization, coupled with the development of palladium-catalyzed cross-coupling reactions, propelled organozinc reagents back to the forefront of organic synthesis. uni-muenchen.de The development of milder and more efficient methods for their preparation, including the use of highly activated "Rieke zinc," further expanded their applicability. wikipedia.org Today, organozinc reagents are celebrated for their unique combination of reactivity, selectivity, and functional group compatibility. researchgate.netuni-muenchen.de

Defining the Unique Position of Neopentylzinc Bromide as a Specialized Organozinc Reagent

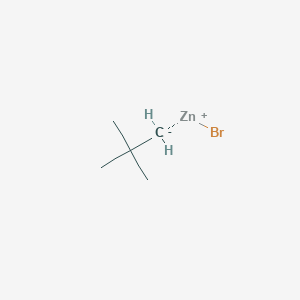

This compound, with the chemical formula C₅H₁₁BrZn, is a specific type of organozinc halide (RZnX) that holds a specialized position within this class of reagents. wikipedia.orgsmolecule.com It consists of a neopentyl group (specifically, a 2,2-dimethylpropyl group) bonded to a zinc atom, which is also bonded to a bromine atom. smolecule.com Its structure is key to its unique utility.

The defining feature of the neopentyl group is the absence of β-hydrogens—hydrogen atoms on the carbon atom beta to the zinc-bearing carbon. This structural characteristic is critically important in transition metal-catalyzed reactions, particularly those involving palladium. A common side reaction and decomposition pathway for many alkyl-metal complexes is β-hydride elimination. In the case of this compound's structural analogue, bis-neopentylzinc, the lack of β-hydrogens prevents this decomposition pathway, which can be a problem with other alkylzinc reagents. evitachem.com This inherent stability against β-hydride elimination makes this compound a reliable reagent for introducing the sterically bulky neopentyl group into molecules via cross-coupling reactions, such as the Negishi coupling. evitachem.comcore.ac.uk It allows for the efficient formation of carbon-carbon bonds while minimizing catalyst deactivation and unwanted byproducts that can arise from β-hydride elimination. evitachem.com

The synthesis of this compound typically involves the direct reaction of neopentyl bromide (1-bromo-2,2-dimethylpropane) with activated zinc metal in a solvent like tetrahydrofuran (B95107) (THF). smolecule.comevitachem.com Research has shown that the reaction's efficiency can be significantly improved by the addition of activating agents and salts, such as lithium chloride and tetrabutylammonium (B224687) iodide, with heating to drive the reaction to completion. evitachem.comchemicalbook.com Its primary application is as a nucleophilic source of the neopentyl group in palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl and vinyl halides. smolecule.comevitachem.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | bromo(2,2-dimethylpropyl)zinc | nih.govchemsrc.com |

| Synonyms | Bromo(neopentyl)zinc | nih.gov |

| CAS Number | 676137-12-5 | smolecule.comevitachem.comnih.gov |

| Molecular Formula | C₅H₁₁BrZn | smolecule.comevitachem.comnih.gov |

| Molecular Weight | 216.44 g/mol | sigmaaldrich.com |

| Canonical SMILES | CC(C)(C)C[Zn]Br | evitachem.com |

| InChI Key | BFDYADSOGAJTMG-UHFFFAOYSA-M | smolecule.comevitachem.com |

| Appearance | Typically a colorless to light yellow solution in THF | evitachem.com |

| Solubility | Soluble in organic solvents like tetrahydrofuran (THF) | evitachem.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₁₁BrZn |

| Diethylzinc | C₄H₁₀Zn |

| Ethyl iodide | C₂H₅I |

| Grignard reagents | R-Mg-X |

| Organolithium reagents | R-Li |

| Tetrahydrofuran (THF) | C₄H₈O |

| Lithium chloride | LiCl |

| Tetrabutylammonium iodide | C₁₆H₃₆IN |

| Neopentyl bromide (1-bromo-2,2-dimethylpropane) | C₅H₁₁Br |

| Bis-neopentylzinc | C₁₀H₂₂Zn |

| Palladium | Pd |

| Nickel | Ni |

| Zinc | Zn |

| Bromine | Br₂ |

| Carbon | C |

| Hydrogen | H₂ |

| Magnesium | Mg |

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);2-methanidyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDYADSOGAJTMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676137-12-5 | |

| Record name | Zinc, bromo(2,2-dimethylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Neopentylzinc Bromide

Direct Insertion of Zinc into Alkyl Halides

The most straightforward method for preparing neopentylzinc bromide involves the direct reaction of neopentyl bromide with metallic zinc. google.com This oxidative addition process, however, requires activation of the zinc metal to overcome the passivating layer of zinc oxide on its surface. google.com

Reaction of Neopentyl Bromide with Activated Zinc Metal

The synthesis of this compound can be achieved by reacting neopentyl bromide with zinc powder in a suitable solvent, typically tetrahydrofuran (B95107) (THF). evitachem.comchemicalbook.com To facilitate the reaction, the zinc metal must first be activated. Common activation methods include the use of 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843). wikipedia.orgncl.res.in

A detailed experimental procedure involves suspending zinc powder in THF, followed by the addition of activating agents. google.comevitachem.com After heating the suspension, neopentyl bromide is introduced, and the reaction mixture is heated to drive the formation of the organozinc reagent. google.comevitachem.com The progress of the reaction can be monitored by techniques such as gas chromatography. google.comevitachem.com

Influence of Reaction Modifiers and Activating Agents

The efficiency of the direct insertion method is significantly enhanced by the presence of specific additives that activate the zinc surface and solubilize the resulting organozinc species.

Tetrabutylammonium (B224687) iodide (TBAI) also plays a significant role in accelerating the reaction. google.comevitachem.com The iodide ion can facilitate the conversion of the alkyl bromide to a more reactive alkyl iodide in situ, a process that is beneficial for the insertion of zinc. organic-chemistry.org The presence of an iodide salt is a key feature in processes for preparing organozinc halides from organic chlorides or bromides. google.com

A specific protocol for the synthesis of this compound highlights the combined use of these modifiers. Zinc powder is suspended in THF along with lithium chloride and tetrabutylammonium iodide. evitachem.comchemicalbook.com The mixture is heated before the addition of chlorotrimethylsilane and subsequently neopentyl bromide. evitachem.comchemicalbook.com

Chlorotrimethylsilane (TMSCl) is frequently used as an activating agent for zinc metal in the preparation of organozinc reagents. wikipedia.orgncl.res.in It is believed to clean the surface of the zinc powder, removing impurities and the passivating oxide layer, thus enhancing its reactivity towards the alkyl halide. acs.orguni-muenchen.de In a typical procedure, TMSCl is added to the suspension of zinc powder in THF before the introduction of the alkyl bromide. google.comevitachem.com

Optimization of Reaction Conditions: Temperature and Solvent Impact

The conditions under which the synthesis of this compound is carried out have a profound impact on the yield and reaction time.

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For instance, a common procedure involves heating the reaction mixture to 60°C. evitachem.comchemicalbook.com At this temperature, the reaction to form this compound has been shown to reach high completion over an extended period. google.comevitachem.comchemicalbook.com

Solvent: Tetrahydrofuran (THF) is the most commonly employed solvent for the synthesis of this compound via direct zinc insertion. evitachem.comchemicalbook.combeilstein-journals.org Its ability to solvate the organozinc species and the additives is crucial for the reaction's success. While other polar aprotic solvents can be used for the preparation of alkylzinc reagents in general, THF is well-established for this specific transformation. organic-chemistry.org

Reaction Monitoring: A study monitoring the reaction progress by gas chromatography showed that at 60°C in the presence of LiCl, TBAI, and TMSCl, the formation of this compound reached approximately 65% completion after 18 hours and 97% after 64 hours of continuous heating. google.comevitachem.comchemicalbook.com This highlights the importance of reaction time in achieving high yields.

| Reagent/Condition | Role/Effect |

| Zinc Powder | Reactant, source of zinc metal. |

| Neopentyl Bromide | Reactant, source of the neopentyl group. |

| Tetrahydrofuran (THF) | Solvent, solubilizes reactants and products. |

| Lithium Chloride (LiCl) | Additive, forms soluble adducts with the organozinc reagent. wikipedia.orgacs.org |

| Tetrabutylammonium Iodide (TBAI) | Additive, accelerates the reaction. google.comevitachem.com |

| Chlorotrimethylsilane (TMSCl) | Activating agent, cleans the zinc surface. wikipedia.orgncl.res.in |

| Temperature (e.g., 60°C) | Affects reaction rate; higher temperatures generally lead to faster reactions. evitachem.comchemicalbook.com |

Transmetalation Approaches to Organozinc Reagents

An alternative route to organozinc reagents, including this compound, is through transmetalation. This method involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc halide salt. researchgate.net This approach offers the advantage of starting from readily available organometallic precursors. However, for the specific synthesis of this compound, the direct insertion method is more commonly detailed in the literature. Transmetalation is a general strategy for preparing a wide variety of organozinc compounds and is particularly useful when the direct insertion method is not feasible or when a higher degree of functional group tolerance is required in the precursor. wikipedia.orgresearchgate.net

Generation from Grignard Reagents (e.g., Neopentylmagnesium Chloride)

A primary and widely used method for generating neopentylzinc halides is through the transmetalation of a corresponding Grignard reagent with a zinc salt. This process involves reacting a pre-formed Grignard reagent, such as neopentylmagnesium chloride, with a zinc halide like zinc bromide or zinc chloride. google.comgoogle.comgoogle.com The thermodynamic driving force for this exchange is the difference in electronegativity between magnesium and zinc, which favors the formation of the organozinc species.

The in situ generation of the neopentylzinc reagent from commercially available neopentylmagnesium chloride is a common strategy, particularly for applications in cross-coupling reactions like the Negishi coupling. google.comgoogle.com For instance, a neopentylzinc chloride suspension can be prepared for subsequent reactions. google.com A general procedure involves the slow addition of a neopentylmagnesium chloride solution to a solution of zinc bromide in a suitable solvent like diethyl ether at a controlled temperature. google.com After the reaction is complete, the precipitated magnesium salts (MgHal₂) are typically removed by filtration to yield a solution of the organozinc reagent. google.com

Table 1: Representative Transmetalation from Grignard Reagent

| Grignard Reagent | Zinc Salt | Solvent | Key Steps |

|---|---|---|---|

| Neophylmagnesium chloride | Zinc bromide | Diethyl ether | 1. Dissolve ZnBr₂ in ether and cool to 0 °C. 2. Slowly add the Grignard solution. 3. Warm to room temperature and stir for 14 hours. 4. Filter to remove precipitated magnesium salts. google.com |

Interconversion with Organolithium Compounds

Similar to Grignard reagents, organolithium compounds can serve as precursors for organozinc reagents via transmetalation. The process involves reacting an organolithium species, such as neopentyllithium, with a zinc halide. This method is a standard transformation in organometallic chemistry for preparing a variety of organozinc compounds. masterorganicchemistry.com

The reaction proceeds by mixing the organolithium reagent with zinc bromide (ZnBr₂) in an ethereal solvent. The greater covalent character of the carbon-zinc bond compared to the carbon-lithium bond drives the reaction toward the formation of this compound and lithium bromide (LiBr). While modern chemistry often relies on commercially available organolithium reagents, they can also be prepared from the corresponding alkyl halide and lithium metal. masterorganicchemistry.com

Catalytic Zincation Strategies for Organozinc Compounds

Limitations associated with the direct insertion of zinc metal into organic halides, such as the need for activated zinc or harsh reaction conditions, have spurred the development of catalytic methods. kyoto-u.ac.jpd-nb.info Transition metal catalysis, in particular, has expanded the scope and efficiency of organozinc reagent synthesis. kyoto-u.ac.jp

Transition Metal-Catalyzed Zinc Insertion (e.g., Nickel Catalysis)

The insertion of zinc metal into the carbon-halogen bonds of organic halides is a fundamental method for preparing organozinc reagents. kyoto-u.ac.jpacs.org While this reaction can proceed without a catalyst for reactive halides like iodides, the use of transition-metal catalysts, such as nickel or cobalt complexes, has become essential for less reactive precursors like bromides and chlorides. kyoto-u.ac.jpd-nb.info

Nickel-catalyzed zincation typically involves the oxidative addition of the organic halide to a low-valent nickel complex, forming an organonickel intermediate. This intermediate is then reduced by metallic zinc in a transmetalation step to generate the desired organozinc reagent and regenerate the active nickel catalyst. acs.org

While much of the recent research has focused on aryl halides, this catalytic approach is applicable to alkyl halides. A direct, non-catalytic but activated, synthesis of this compound involves reacting neopentyl bromide with zinc powder in the presence of activating agents like lithium chloride and tetrabutylammonium iodide. evitachem.comchemicalbook.com The reaction is typically performed in tetrahydrofuran (THF) at elevated temperatures. evitachem.comchemicalbook.com

Table 2: Activated Direct Zinc Insertion for this compound

| Reagents | Additives | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|---|

| Neopentyl bromide, Zinc powder | Lithium chloride, Tetrabutylammonium iodide, TMSCl | THF | 60 °C | 18 hours | ~65% evitachem.comchemicalbook.com |

Precursor Scope: From Arylsulfonium Salts and Aryl Sulfonates

Recent advancements in nickel catalysis have significantly broadened the range of suitable precursors for organozinc synthesis to include organosulfur compounds, which were previously challenging to use due to the strength of the C–S bond. kyoto-u.ac.jpacs.org

Arylsulfonium Salts

A highly effective method for the mild preparation of arylzinc reagents involves the nickel-catalyzed insertion of zinc into the sp²-hybridized carbon–sulfur bond of readily available aryldimethylsulfonium triflates. kyoto-u.ac.jpacs.orgacs.org This reaction proceeds with excellent chemoselectivity under mild conditions to produce salt-free arylzinc triflates. acs.orgorganic-chemistry.org The use of sulfonium (B1226848) salts offers several advantages: they undergo smoother oxidative addition compared to neutral sulfides, form a cationic arylnickel intermediate that is more susceptible to reduction by zinc, and produce a neutral, less catalytically poisonous sulfide (B99878) byproduct. kyoto-u.ac.jpacs.org Optimized conditions often involve a nickel catalyst with a ligand such as 2,9-dimethylphenanthroline in a solvent like N,N-dimethylacetamide (DMA). organic-chemistry.org

Table 3: Nickel-Catalyzed Zincation of Arylsulfonium Salts

| Catalyst System | Ligand | Solvent | Key Features |

|---|

Aryl Sulfonates

The scope of nickel-catalyzed zincation has also been extended to aryl sulfonates, such as tosylates, mesylates, and triflates. d-nb.inforesearchgate.net These compounds, derived from phenols, can be converted into arylzinc reagents using a simple catalyst system, typically comprising NiCl₂ and a 1,4-diazadiene (DAD) ligand. d-nb.inforesearchgate.net The reaction is generally carried out at room temperature in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). d-nb.inforesearchgate.net This catalytic zincation provides access to functionalized arylzinc sulfonates, which can be used in subsequent cross-coupling reactions. d-nb.info

Table 4: Nickel-Catalyzed Zincation of Aryl Sulfonates

| Catalyst Precursor | Ligand Type | Solvent | Key Features |

|---|

Mechanistic Investigations of Neopentylzinc Bromide Reactivity

Fundamental Reactivity Principles

The reactivity of neopentylzinc bromide is largely dictated by the nature of the carbon-zinc bond and the steric hindrance imposed by the neopentyl group. These factors influence its nucleophilic character and the mechanism through which it interacts with electrophiles.

This compound is characterized as a potent nucleophile, a property that enables it to readily participate in nucleophilic substitution reactions. evitachem.comsmolecule.com The carbon atom bonded to the zinc possesses a significant partial negative charge, making it electron-rich and capable of attacking electrophilic centers. This nucleophilic character is fundamental to its utility in forming new carbon-carbon bonds.

In substitution reactions, this compound can react with a variety of electrophiles, such as carbonyl compounds. smolecule.com However, the steric bulk of the neopentyl group plays a significant role in its reactivity profile. Compared to linear alkylzinc reagents like 2-pentylzinc bromide, this compound exhibits slower reaction kinetics in cross-coupling reactions due to steric hindrance, which impedes its approach to the electrophilic center. This steric effect can be a determining factor in the feasibility and rate of a given substitution reaction. For instance, in reactions with neopentyl bromide itself, nucleophilic substitution is notoriously slow due to the bulky neopentyl group hindering the backside attack required for an SN2 mechanism. youtube.com

The table below summarizes the comparative reactivity of this compound with a linear alkylzinc bromide in a typical cross-coupling reaction.

| Organozinc Reagent | Structure | Relative Reactivity | Factors Influencing Reactivity |

| This compound | Branched | Slower | Significant steric hindrance from the tertiary butyl group. |

| 2-Pentylzinc bromide | Linear | Faster | Less steric hindrance, allowing for more facile nucleophilic attack. |

This table provides a simplified comparison based on general principles of steric hindrance in nucleophilic substitution and cross-coupling reactions.

Oxidative addition is a critical elementary step in many catalytic reactions involving this compound, particularly in palladium-catalyzed cross-coupling reactions. This process involves the insertion of a low-valent metal center, such as palladium(0), into a bond of an electrophilic molecule, typically an organohalide. evitachem.comlibretexts.orglibretexts.org The general mechanism of oxidative addition can proceed through various pathways, including concerted, SN2-type, or radical mechanisms, depending on the nature of the electrophile, the metal, and the supporting ligands. libretexts.org

In the context of palladium-catalyzed reactions, the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex is the initial step of the catalytic cycle. evitachem.com The reactivity of the aryl halide in this step generally follows the trend of I > Br > Cl, which is related to the bond dissociation energy of the carbon-halogen bond. libretexts.org While this compound itself does not directly undergo oxidative addition with the palladium catalyst in the primary catalytic cycle, its subsequent transmetalation step is contingent on the successful oxidative addition of the electrophile to the metal center.

The mechanism of oxidative addition of the electrophile sets the stage for the subsequent involvement of this compound. For very electrophilic halides, the reaction may proceed through an ionic SN2-type mechanism where the metal center acts as the nucleophile. libretexts.org In many cross-coupling reactions involving aryl halides, a concerted mechanism is often proposed. libretexts.org The choice of ligands on the palladium catalyst can significantly influence the rate and efficiency of the oxidative addition step, with electron-rich and bulky phosphine (B1218219) ligands often promoting the reaction. researchgate.netresearchgate.net

Catalytic Transformations Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful tools for the formation of carbon-carbon bonds. nobelprize.org this compound serves as the organometallic nucleophile in these reactions, transferring its neopentyl group to an organic electrophile. evitachem.comsmolecule.com

The catalytic cycle of a palladium-catalyzed cross-coupling reaction involving this compound can be broken down into three key elementary steps:

Transmetalation: In this step, the neopentyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) intermediate, [R'-Pd(II)-neopentyl], and a zinc salt (ZnBrX). evitachem.com The efficiency of transmetalation can be influenced by factors such as the nature of the ligands on the palladium and the solvent.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups (R' and neopentyl) on the palladium(II) center are coupled together to form the final product (R'-neopentyl). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. evitachem.comnobelprize.org The rate of reductive elimination must be faster than competing side reactions, such as β-hydride elimination, to ensure high product yield and catalyst efficiency. nih.gov

The table below outlines the key transformations in the catalytic cycle.

| Step | Reactants | Products | Description |

| Oxidative Addition | Pd(0) + R'-X | [R'-Pd(II)-X] | The palladium catalyst inserts into the carbon-halogen bond of the electrophile. |

| Transmetalation | [R'-Pd(II)-X] + this compound | [R'-Pd(II)-neopentyl] + ZnBrX | The neopentyl group is transferred from zinc to the palladium center. |

| Reductive Elimination | [R'-Pd(II)-neopentyl] | R'-neopentyl + Pd(0) | The desired carbon-carbon bond is formed, and the palladium catalyst is regenerated. |

This table illustrates the generally accepted mechanism for palladium-catalyzed Negishi cross-coupling reactions.

One of the most significant advantages of using this compound in palladium-catalyzed cross-coupling reactions is its ability to enhance catalyst stability and longevity by preventing a common deactivation pathway known as β-hydride elimination. nih.govwikipedia.org

β-hydride elimination is a decomposition pathway for organometallic complexes that possess a β-hydrogen atom (a hydrogen atom on the carbon atom beta to the metal). In this process, the metal center abstracts a β-hydrogen, leading to the formation of a metal hydride and an alkene. wikipedia.org For many alkylzinc reagents, this is a facile process that competes with the desired reductive elimination, leading to the formation of undesired byproducts and decomposition of the catalyst. nih.gov

The neopentyl group, (CH₃)₃CCH₂-, lacks β-hydrogens. The carbon atom beta to the zinc (and subsequently to the palladium after transmetalation) is a quaternary carbon and has no hydrogen atoms attached. This structural feature makes β-hydride elimination impossible. wikipedia.org By precluding this decomposition pathway, the lifetime of the active palladium catalyst is extended, allowing for more efficient and higher-yielding coupling reactions, even at elevated temperatures. This stability is a key reason for the widespread use of neopentyl-containing reagents in cross-coupling reactions where other alkyl groups might fail.

Palladium-Catalyzed Cross-Coupling Reactions

Influence of Halide Ions on Transmetalation Kinetics

The rate of transmetalation, a key step in cross-coupling reactions where the neopentyl group is transferred from zinc to a transition metal catalyst (e.g., palladium or copper), is significantly influenced by the nature and concentration of halide ions in the reaction mixture. Research into organozinc reagents has shown that the identity of the halide ion in RZnX compounds has a profound effect on the kinetics of the reaction.

Kinetic studies on analogous arylzinc reagents have demonstrated that changing the halide anion from chloride (Cl⁻) to bromide (Br⁻) or iodide (I⁻) can lead to an increase in the zinc-carbon (Zn-C) bond distance. rsc.org This elongation of the Zn-C bond is believed to weaken it, thereby facilitating its cleavage and accelerating the rate of transmetalation to the catalyst center. rsc.org Consequently, in many systems, the reactivity trend follows the order I > Br > Cl for the halide associated with the organozinc reagent. rsc.org

Table 1: Influence of Halide Identity on Organozinc Reagent Reactivity

| Phenylzinc Halide (PhZnX) | Relative Initial Rate of Transmetalation | Zn-C Bond Distance (Å) |

| PhZnCl | 1 | ~1.95 |

| PhZnBr | ~2.5 | ~1.97 |

| PhZnI | ~5 | ~1.99 |

| This table presents representative data from studies on phenylzinc halides to illustrate the general kinetic effect of the halide ion on transmetalation rates, which is applicable to alkylzinc halides like this compound. Data synthesized from kinetic and spectroscopic studies. rsc.org |

Copper-Mediated Organic Reactions

While palladium is a common catalyst for reactions involving this compound, copper-catalyzed systems offer a cost-effective and mechanistically distinct alternative. evitachem.comsci-hub.se Copper-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The general mechanism for the coupling of an organometallic reagent with an organic halide typically involves transmetalation of the organic group to a copper center, followed by reductive elimination to form the product. libretexts.org

For alkyl organometallics like this compound, copper-catalyzed couplings face the challenge of potentially slow oxidative addition of the alkyl halide to the copper catalyst. nih.gov However, the use of a pre-formed organozinc reagent circumvents this issue, with the key step being the transmetalation of the neopentyl group from zinc to copper. nih.gov The general catalytic cycle is often proposed to involve Cu(I)/Cu(III) intermediates. In this cycle, a Cu(I) complex undergoes transmetalation with this compound to form a neopentyl-copper(I) species. This intermediate then reacts with an electrophile (e.g., an aryl halide) via oxidative addition to form a Cu(III) complex, which subsequently undergoes reductive elimination to yield the cross-coupled product and regenerate the Cu(I) catalyst. beilstein-journals.org

Due to the significant steric bulk of the neopentyl group, this compound exhibits lower reactivity in sterically demanding environments compared to less hindered alkylzinc reagents like 2-pentylzinc bromide. This steric factor can influence catalyst and substrate choice, but successful couplings have been achieved, demonstrating its utility in synthesizing complex molecules. sci-hub.secore.ac.uk

Involvement in Photoredox Catalysis and Radical Pathways

The steric hindrance that complicates polar, two-electron reaction pathways for the neopentyl group can be overcome by employing single-electron transfer (SET) mechanisms, often accessed through photoredox catalysis. core.ac.uk Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions, enabling transformations that are difficult to achieve through traditional methods. rsc.orgthieme-connect.de

In a typical photoredox cycle relevant to this compound, a photocatalyst (PC), upon absorbing visible light, becomes excited (PC*). This excited state is a potent single-electron oxidant or reductant. ias.ac.in For coupling with an alkyl bromide (R-Br), the excited photocatalyst can reduce the bromide to generate an alkyl radical (R•) and the bromide anion. This provides a pathway to form neopentyl radicals from neopentyl bromide, a precursor to this compound. rsc.orgnsf.govprinceton.edu

Alternatively, in a dual catalysis system, this compound can act as the nucleophilic partner that couples with a radical generated photocatalytically from the electrophile. core.ac.uk A plausible dual copper-photoredox catalytic cycle could involve the following steps:

Excitation of the photocatalyst (PC) by visible light.

The excited photocatalyst (PC*) reduces an electrophile (e.g., benzyl (B1604629) bromide), generating a radical intermediate.

Simultaneously, a Cu(I) catalyst undergoes transmetalation with this compound to form a neopentyl-copper(I) species.

This copper complex is oxidized by the photocatalyst cation (PC⁺) to a neopentyl-copper(II) species.

The neopentyl-copper(II) complex rapidly combines with the radical intermediate, leading to reductive elimination that forges the new C-C bond and regenerates the Cu(I) catalyst.

This radical-based approach avoids the sterically demanding SN2-type transition states and provides a unique pathway for incorporating the neopentyl moiety. core.ac.uk

Stereochemical and Electronic Considerations of the Neopentyl Moiety

The neopentyl group's structure, characterized by a quaternary carbon atom adjacent to the reactive methylene (B1212753) group, imposes significant stereochemical and electronic constraints on its reactivity.

Steric Hindrance Effects on Reaction Rates and Selectivity (e.g., SN2 Reaction Limitations)

The most prominent feature of the neopentyl group is its exceptional steric bulk. This profoundly impacts reaction rates, most notably in bimolecular nucleophilic substitution (SN2) reactions. Although neopentyl halides are primary halides, their reactivity in SN2 reactions is drastically reduced because the bulky tert-butyl group effectively shields the electrophilic carbon from backside attack by a nucleophile.

Studies have shown that neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under typical SN2 conditions. For all practical purposes, neopentyl halides are often considered inert to the SN2 mechanism. This steric hindrance raises the energy of the SN2 transition state, significantly increasing the activation energy and decreasing the reaction rate. This effect makes this compound a valuable reagent in cross-coupling reactions, as side reactions involving SN2 displacement on the starting neopentyl bromide are minimized.

Table 2: Relative Reaction Rates of Alkyl Bromides in SN2 Reactions

| Alkyl Bromide | Structure | Relative Rate |

| Methyl bromide | CH₃Br | 30 |

| Ethyl bromide | CH₃CH₂Br | 1 |

| Isopropyl bromide | (CH₃)₂CHBr | 0.03 |

| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00001 |

| tert-Butyl bromide | (CH₃)₃CBr | ~0 |

| This table illustrates the dramatic effect of steric hindrance on SN2 reaction rates, with neopentyl bromide showing extremely low reactivity despite being a primary halide. Rates are relative to ethyl bromide. |

Configurational Retention and Transfer in Organometallic Complexes

The configurational stability of an organometallic reagent is crucial for stereospecific cross-coupling reactions. Neopentyl-metal complexes possess a high degree of thermal and configurational stability due to a key structural feature: the absence of β-hydrogens. libretexts.org This lack of β-hydrogens prevents decomposition via the common β-hydride elimination pathway, a process that can lead to isomerization and loss of stereochemical information in other alkyl organometallics. libretexts.org

Once a chiral neopentyl-like organometallic complex is formed, its stereochemical integrity is generally maintained. The critical step for stereochemical outcomes is the bond-forming event, such as transmetalation and reductive elimination. In many well-behaved transition-metal-catalyzed cross-coupling reactions, the transmetalation of an alkyl group from zinc to another metal (like copper or palladium) and the subsequent reductive elimination proceed with retention of configuration at the carbon center. nih.gov

Studies involving displacement reactions on chiral, deuterated neopentyl systems have shown that the stereochemical outcome is highly mechanism-dependent. Pathways that proceed with inversion of configuration (akin to SN2) can be enforced under certain conditions, while radical pathways can lead to racemization. etsu.edu For this compound in typical cross-coupling cycles, the transfer of the neopentyl group as an intact unit to the catalytic metal center is expected to occur with retention of its configuration, allowing for the stereospecific synthesis of products if a chiral neopentylzinc reagent were employed.

Advanced Applications of Neopentylzinc Bromide in Organic Synthesis

Strategic Neopentyl Group Introduction in Carbon-Carbon Bond Formation

The primary role of neopentylzinc bromide in organic synthesis is the construction of carbon-carbon bonds, particularly the formation of C(sp²)-C(sp³) linkages through palladium-catalyzed Negishi coupling. wikipedia.org The mechanism involves the oxidative addition of a palladium(0) catalyst to an organic halide, followed by transmetalation with this compound, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. evitachem.com The presence of the neopentyl group, which lacks β-hydrogens, is advantageous as it prevents the common side reaction of β-hydride elimination, a pathway that can lead to undesired byproducts and catalyst deactivation. researchgate.net

Asymmetric Synthesis and Chiral Induction

While direct enantioselective addition of the neopentyl group from this compound is not widely documented, the compound plays a sophisticated and strategic role in asymmetric synthesis. Its significant steric bulk has been exploited by using the neopentyl group as a non-transferable "dummy" ligand in mixed diorganozinc reagents for enantioselective additions to aldehydes. google.com

In this approach, a mixed diorganozinc compound is prepared containing two different organic groups: the sterically hindered neopentyl group and a second, functionalized group (R-FG) that is intended for transfer. In the presence of a chiral catalyst system, such as (R,R)-1,2-Bis-(trifluoromethanesulfonamido)cyclohexane and a titanium Lewis acid, the functionalized group is transferred to an aldehyde with a high degree of enantioselectivity. google.com The neopentyl group's steric hindrance and lower reactivity ensure that it remains on the zinc atom, preventing its addition to the aldehyde and avoiding the formation of an undesired achiral byproduct. Research has shown that this method facilitates a near-perfect transfer of the desired functional group, achieving high yields and excellent enantiomeric excess (ee). google.com

Table 1: Enantioselective Transfer from Mixed Diorganozinc Reagents to Aldehydes

| Dummy Ligand | Functional Group Transferred | Yield of Desired Product | Ratio of Desired:Undesired Product | Enantiomeric Excess (ee) of Desired Product |

| Neopentyl | 4-Pivaloxybutyl | 82% | 100 : 0 | 89% |

| Neophyl | 4-Pivaloxybutyl | 82% | 100 : 0 | 89% |

| Isobutyl | 4-Pivaloxybutyl | --- | 95 : 5 | 94% |

| Isopropyl | 4-Pivaloxybutyl | --- | 82 : 18 | racemic |

| Data sourced from a study on the enantioselective alkylation of aldehydes using mixed diorganozinc compounds where the neopentyl group acts as a non-transferring dummy ligand. google.com |

This application demonstrates a clever use of the reagent's inherent properties not as a direct source of chirality, but as a control element to enable the highly selective synthesis of other valuable, chiral molecules. google.com

Construction of Complex Molecular Architectures and Scaffolds

This compound is utilized in the synthesis of complex organic structures that are important in the development of pharmaceuticals and materials science. smolecule.comevitachem.com Its ability to participate in Negishi cross-coupling reactions allows for the incorporation of the unique 2,2-dimethylpropyl moiety, which can impart significant steric bulk into a target molecule. This feature can be critical for influencing the conformation of a molecule or for creating sterically hindered environments around a reactive center.

However, the same steric hindrance that makes it useful also makes it less reactive than other, less bulky alkylzinc reagents. In comparative studies of Negishi couplings with aryl halides, this compound has been shown to provide lower yields than linear alkylzinc reagents like 2-pentylzinc bromide under identical conditions.

Table 2: Comparative Yields in Negishi Coupling Reactions

| Organozinc Reagent | Alkyl Structure | Typical Yield with Aryl Halides |

| This compound | Branched | 60-70% |

| 2-Pentylzinc bromide | Linear | >80% |

| Data reflects a comparison of reactivity in Negishi coupling, highlighting the effect of steric hindrance. |

Despite lower reactivity, its role is indispensable when the specific installation of a neopentyl group is required for the construction of a particular molecular scaffold where its steric properties are essential to the final molecule's function. evitachem.com

Diverse Functionalization Reactions

Beyond its mainstream use in cross-coupling, the nucleophilic character of this compound allows it to participate in other important functionalization reactions. smolecule.com

Nucleophilic Additions to Carbonyl Compounds (Barbier-Type Reactions)

The Barbier reaction is a one-pot organometallic reaction where an alkyl halide, a metal (such as zinc), and a carbonyl compound react together to form an alcohol. nrochemistry.com Unlike the Grignard reaction, the organometallic species is generated in situ. nrochemistry.com this compound, or the reactive organozinc species generated in situ from neopentyl bromide and zinc, can act as a nucleophile and add to electrophilic carbonyl centers of aldehydes and ketones. smolecule.comnrochemistry.com This provides a direct route to secondary or tertiary alcohols containing the bulky neopentyl group.

The reaction proceeds by the formation of the organozinc reagent, which then attacks the carbonyl carbon. Subsequent hydrolysis of the resulting zinc alkoxide intermediate yields the final alcohol product. Although specific examples detailing the reaction of this compound under Barbier conditions are not as widely reported as its coupling reactions, the fundamental reactivity of organozinc reagents supports its applicability in this context, especially for creating sterically congested alcohols. smolecule.comnrochemistry.com

Regioselective and Stereospecific Transformations

The defining characteristic of this compound—its steric bulk—is a key determinant in controlling reaction selectivity. This inherent steric hindrance dictates that the reagent will preferentially react at less sterically crowded electrophilic sites, a fundamental form of regioselectivity. For instance, in a molecule with multiple potential reaction sites, the neopentyl group would be directed to the most accessible one.

This principle is most clearly demonstrated in its application as a "dummy" ligand in asymmetric synthesis. google.com The reagent's design ensures that only one specific ligand is transferred, a process that can be considered a highly stereospecific transformation controlled by the properties of the reagent itself. The neopentyl group's strong reluctance to transfer from the mixed diorganozinc complex to the aldehyde is a direct consequence of the high activation energy required for the sterically demanding neopentyl group to approach the chiral catalyst complex, thereby ensuring the selective transfer of the less hindered, desired functional group. google.com

Targeted Synthesis of Value-Added Compounds

The applications of this compound lead to the synthesis of various value-added compounds. Its use in Negishi coupling allows for the creation of molecules containing a quaternary carbon adjacent to an aromatic or vinyl system, a structural motif found in various fine chemicals and materials. smolecule.comevitachem.com

Furthermore, its strategic use as a non-transferable ligand in asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds. google.com The resulting chiral alcohols and other functionalized molecules are high-value intermediates in the synthesis of complex targets, including active pharmaceutical ingredients where specific stereochemistry is crucial for biological activity. evitachem.com By enabling the selective transfer of a valuable, functionalized alkyl chain while the inexpensive neopentyl group remains behind, the reagent contributes to the efficient and atom-economical synthesis of complex chiral building blocks. google.com

Building Blocks for Pharmaceutical Development

This compound serves as a crucial reagent in the synthesis of complex organic molecules targeted for pharmaceutical applications. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which facilitates the formation of carbon-carbon bonds. wikipedia.org The sterically demanding neopentyl group can be strategically introduced into pharmacologically active scaffolds to modulate their three-dimensional structure, and consequently, their biological activity. nih.govfiveable.me

A notable example is the synthesis of "neoprofen," a rigidified analog of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). In this case, the isobutyl group of ibuprofen is replaced by a neopentylene ring fusion. nih.gov The synthesis of neoprofen highlights the utility of neopentyl-tethered building blocks in creating novel molecular topologies that can alter interactions with biological targets, such as the cyclooxygenase (COX) enzymes. nih.gov Computational modeling has shown that while the carboxylic acid of neoprofen still forms the critical salt bridge with arginine 121 in the COX-2 enzyme binding pocket, the rigid neopentylene group alters how the molecule fits within the hydrophobic pocket compared to the more flexible ibuprofen. nih.gov

Another significant application of neopentyl-containing building blocks is in the development of allosteric modulators for G protein-coupled receptors (GPCRs). For instance, a series of 2-amino-3-aroyl-4-neopentylthiophene derivatives have been synthesized and identified as potent allosteric enhancers of the A₁ adenosine (B11128) receptor. nih.govresearchgate.net Research in this area has indicated that the size of the substituent at the C-4 position of the thiophene (B33073) ring is a critical determinant of activity, with the neopentyl group showing the greatest enhancement. nih.gov Specific derivatives from this series have demonstrated superior performance in functional assays compared to reference compounds. nih.gov

The introduction of the neopentyl group in these pharmaceutical scaffolds is often achieved through multi-step synthetic sequences where a neopentyl-containing precursor is prepared and then elaborated. While direct coupling of this compound is a key strategy, its reactivity can be influenced by steric hindrance, which sometimes leads to lower yields compared to less branched alkylzinc reagents in certain cross-coupling reactions.

Table 1: Examples of Neopentyl-Containing Pharmaceutical Building Blocks and Derivatives

| Compound/Derivative | Therapeutic Area/Target | Key Synthetic Aspect | Reference |

|---|---|---|---|

| Neoprofen | Anti-inflammatory (COX-2 inhibitor) | Synthesis of a neopentylene ring-fused analog of ibuprofen. | nih.gov |

| 2-Amino-3-aroyl-4-neopentylthiophenes | Neurological disorders (A₁ adenosine receptor allosteric enhancers) | Introduction of a neopentyl group at the C-4 position of the thiophene ring enhances activity. | nih.govresearchgate.net |

| ʟ-4-[Sulfono(difluoromethyl)]phenylalanines | Amino acid analogs | Coupling of a neopentyl sulfonate ester with a protected iodophenylalanine derivative. | beilstein-journals.org |

Precursors for Advanced Materials

Neopentyl-containing compounds, including those synthesized using this compound, are valuable precursors for the development of advanced materials, particularly in the field of conductive polymers. The bulky and structurally defined neopentyl group can be incorporated into polymer backbones or side chains to influence their morphology, solubility, and electronic properties.

One significant area of application is in the synthesis of self-doping conductive polymers. For example, a regioregular head-to-tail polythiophene bearing a pendant neopentyl benzenesulfonate (B1194179) group at the 3-position has been synthesized. acs.org This polymer is soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107). acs.org Upon heating, the polymer undergoes a thermally induced liberation of the neopentyl group, forming a sulfonic acid group on the side chain. acs.org This process leads to intramolecular doping of the polythiophene, resulting in a remarkable increase in the conductivity of the polymer film by approximately 1000-fold. acs.org A similar self-doping phenomenon has been observed in poly(phenylacetylene) derivatives with neopentyl sulfonate groups. acs.org

The incorporation of neopentyl groups has also been explored to enhance the processability of conductive polymers like polyacetylene. While unsubstituted polyacetylene is insoluble and intractable, introducing solubilizing groups is a common strategy to overcome this limitation. Research has shown that while linear alkyl groups can enhance conductivity at the expense of solubility, and highly branched groups like tert-butyl can increase solubility but decrease conjugation due to steric hindrance, neopentyl groups offer a favorable balance. wikipedia.org The methylene (B1212753) (CH₂) spacer between the bulky tert-butyl unit and the polymer backbone in the neopentyl group reduces steric crowding, which helps to prevent twisting of the polymer chain and maintain conjugation, leading to soluble and conductive materials. wikipedia.org

Furthermore, neopentyl arenesulfonates, which can be synthesized via palladium-catalyzed cross-coupling reactions, are versatile intermediates. researchgate.net These compounds can undergo further reactions to create a variety of functional materials. The neopentyl group in these precursors provides stability and influences the reactivity and properties of the resulting materials.

Table 2: Neopentyl-Containing Precursors for Advanced Materials

| Precursor/Material | Material Type | Key Feature Conferred by Neopentyl Group | Reference |

|---|---|---|---|

| Polythiophene with pendant neopentyl benzenesulfonate | Conductive Polymer | Thermally cleavable group for self-doping. | acs.org |

| Polyacetylene with neopentyl side groups | Conductive Polymer | Improved solubility while maintaining conductivity. | wikipedia.org |

| Neopentyl biphenylsulfonates | Material Intermediate | Stable precursor for further functionalization. | researchgate.net |

Synthesis of Diverse Heterocyclic Systems

This compound is a valuable reagent for the introduction of the neopentyl group into a variety of heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. sci-hub.seijarst.inresearchgate.netrsc.org The Negishi cross-coupling reaction is a prominent method for achieving this transformation, allowing for the formation of a carbon-carbon bond between the neopentyl group and a halogenated heterocycle. wikipedia.orgorganic-chemistry.org

Nitrogen-Containing Heterocycles:

The synthesis of neopentyl-substituted nitrogen heterocycles has been successfully demonstrated. For example, this compound has been used in the Negishi coupling with 2-chloropyridine, a common nitrogen-containing heterocyclic building block. sci-hub.se This reaction provides a direct route to 2-neopentylpyridine. Additionally, the compound 4-methyl-3-neopentyl-1H-pyrazol-5-amine represents a pyrazole (B372694) derivative bearing a neopentyl substituent, highlighting the applicability of neopentyl precursors in the synthesis of this class of heterocycles. fluorochem.co.uk The introduction of the sterically bulky neopentyl group can significantly influence the pharmacological properties of such heterocyclic systems.

Sulfur-Containing Heterocycles:

This compound and related precursors are instrumental in the synthesis of sulfur-containing heterocycles. A significant example is the synthesis of a series of 2-amino-3-aroyl-4-neopentyl-5-substituted thiophenes. nih.gov In these syntheses, the neopentyl group is introduced at the 4-position of the thiophene ring, and this substitution has been shown to be crucial for their activity as allosteric enhancers of the A₁ adenosine receptor. nih.govresearchgate.net The synthesis of these complex thiophene derivatives underscores the importance of neopentyl-containing building blocks in constructing highly functionalized, biologically active sulfur heterocycles.

While the direct use of this compound in the synthesis of oxygen-containing heterocycles is less specifically documented in readily available literature compared to nitrogen and sulfur heterocycles, the general principles of its reactivity in cross-coupling reactions suggest its potential applicability. The synthesis of oxygen heterocycles often involves strategies that could incorporate such organozinc reagents. msu.edusioc-journal.cnchim.it

Table 3: Examples of Neopentyl-Substituted Heterocycles

| Heterocyclic System | Class | Method of Neopentyl Introduction (if specified) | Reference |

|---|---|---|---|

| 2-Neopentylpyridine | Nitrogen-containing | Negishi coupling of this compound with 2-chloropyridine. | sci-hub.se |

| 4-Methyl-3-neopentyl-1H-pyrazol-5-amine | Nitrogen-containing | Not specified. | fluorochem.co.uk |

| 2-Amino-3-aroyl-4-neopentylthiophenes | Sulfur-containing | Multi-step synthesis involving neopentyl precursors. | nih.govresearchgate.net |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Neoprofen |

| Arginine |

| 2-Amino-3-aroyl-4-neopentylthiophenes |

| Polythiophene |

| Chloroform |

| Tetrahydrofuran |

| Poly(phenylacetylene) |

| Polyacetylene |

| Neopentyl arenesulfonates |

| Neopentyl biphenylsulfonates |

| 2-Chloropyridine |

| 2-Neopentylpyridine |

| 4-Methyl-3-neopentyl-1H-pyrazol-5-amine |

| Thiophene |

| Pyrazole |

Comparative Analysis and Contextualization Within Organometallic Chemistry

Neopentylzinc Bromide vs. Bis-Neopentylzinc: Structural and Reactivity Divergences

The fundamental difference between this compound ((CH₃)₃CCH₂ZnBr) and bis-neopentylzinc (((CH₃)₃CCH₂)₂Zn) lies in the number of organic substituents attached to the zinc center. This seemingly simple variation leads to significant divergences in their structure and chemical reactivity.

Structural and Reactivity Comparison

| Feature | This compound (RZnBr) | Bis-Neopentylzinc (R₂Zn) |

| Composition | Contains one neopentyl group and one bromide ligand. | Contains two neopentyl groups. |

| Lewis Acidity | The zinc center is more Lewis acidic due to the electron-withdrawing bromide. | The zinc center is less Lewis acidic. |

| Nucleophilicity | The neopentyl group is less nucleophilic compared to R₂Zn. | The neopentyl groups are more nucleophilic. |

| Aggregation | Tends to form dimeric or higher-order aggregates in solution, often involving bridging bromide ligands. | Typically exists as a linear monomer in the gas phase and in solution with non-coordinating solvents. |

| Reactivity | Generally less reactive and more selective in its reactions. | More reactive and less selective. It is highly pyrophoric. wikipedia.org |

| Common Use | Primarily used in palladium-catalyzed cross-coupling reactions (Negishi coupling). wikipedia.org | Can be used for similar reactions but is often less favored due to its higher reactivity and handling difficulties. |

R = Neopentyl

This compound is a heteroleptic organozinc compound, meaning it possesses two different types of ligands attached to the zinc atom. In contrast, bis-neopentylzinc is a homoleptic compound. The presence of the electronegative bromide in this compound significantly influences its electronic properties, making the zinc center more Lewis acidic and the neopentyl group less nucleophilic compared to bis-neopentylzinc.

In solution, organozinc halides like this compound are subject to the Schlenk equilibrium, leading to the formation of bis-neopentylzinc and zinc bromide. However, the equilibrium position often favors the mixed halide species, especially in the presence of coordinating solvents like THF.

Differentiation from Other Alkylzinc Halides: Steric and Electronic Influences

The neopentyl group is characterized by its significant steric bulk, owing to the quaternary carbon atom adjacent to the methylene (B1212753) group attached to the zinc. This steric hindrance is a defining feature that sets this compound apart from other alkylzinc halides with less branched alkyl groups (e.g., ethylzinc (B8376479) bromide, propylzinc bromide).

Influence of the Neopentyl Group

| Aspect | Influence of the Neopentyl Group |

| Steric Hindrance | The bulky neopentyl group can hinder the approach of the reagent to sterically congested electrophiles, leading to higher selectivity in some reactions. |

| Reaction Rates | The steric bulk can also lead to slower reaction rates compared to less hindered alkylzinc halides. |

| β-Hydride Elimination | A key feature of the neopentyl group is the absence of β-hydrogens. This structural characteristic prevents the common decomposition pathway of β-hydride elimination, which can be a significant side reaction for other alkyl organometallics. This lack of β-hydrogens contributes to the thermal stability of this compound and its derivatives. |

| Electronic Effects | The neopentyl group is an electron-donating alkyl group, which influences the nucleophilicity of the carbon-zinc bond. However, its electronic effect is often overshadowed by its pronounced steric properties. |

The absence of β-hydrogens in this compound is a critical factor in its utility, particularly in reactions that require elevated temperatures, as it minimizes the formation of elimination byproducts.

Comparison with Analogous Organometallic Reagents (e.g., Grignard and Organolithium Reagents)

Organozinc reagents, including this compound, are generally considered to be less reactive than their Grignard (RMgX) and organolithium (RLi) counterparts. wikipedia.org This moderated reactivity is a key advantage, as it imparts greater functional group tolerance and chemoselectivity.

Comparative Reactivity of Organometallic Reagents

| Reagent Type | General Reactivity | Functional Group Tolerance | Chemoselectivity |

| Organolithium (e.g., Neopentyllithium) | Highest | Lowest (reacts with a wide range of functional groups) | Low |

| Grignard (e.g., Neopentylmagnesium bromide) | High | Moderate | Moderate |

| Organozinc (e.g., this compound) | Moderate | High (tolerates esters, ketones, nitriles, etc.) sigmaaldrich.com | High |

The carbon-metal bond in organozinc compounds is more covalent compared to the more ionic nature of the C-Mg and C-Li bonds. This results in the carbanionic character of the neopentyl group being less pronounced in this compound, leading to its reduced basicity and nucleophilicity. Consequently, organozinc reagents are often referred to as "tamed" Grignard reagents.

This difference in reactivity is particularly advantageous in complex molecule synthesis, where the preservation of sensitive functional groups is crucial. For instance, this compound can participate in a Negishi coupling with an aryl halide bearing an ester functionality without attacking the ester group, a reaction that would be challenging with a Grignard or organolithium reagent. nih.gov

Role of Zinc(II) Bromide (ZnBr₂) as a Lewis Acid in Catalysis (Distinct from Organozinc Reagent)

It is important to distinguish the role of this compound as a nucleophilic organometallic reagent from the role of its inorganic counterpart, zinc(II) bromide (ZnBr₂), as a Lewis acid catalyst. While this compound delivers a neopentyl nucleophile, ZnBr₂ can be used independently to catalyze a variety of organic transformations.

Zinc(II) bromide is a moderately strong Lewis acid and is valued for its low cost, low toxicity, and environmental compatibility. acs.orgacs.org It is employed in a diverse range of reactions, including:

Synthesis of heterocyclic compounds acs.org

Coupling reactions for C-C and C-heteroatom bond formation acs.org

Bromination and oxidation reactions acs.org

Cyclization reactions, such as the conversion of citronellal (B1669106) to isopulegol nih.gov

The catalytic activity of ZnBr₂ stems from its ability to coordinate to Lewis basic sites in organic molecules, thereby activating them towards subsequent reactions. tmv.ac.inentri.app This function is entirely separate from the nucleophilic character of the neopentyl group in this compound.

Neopentyl-Containing Organometallic Complexes of Other Main Group and Transition Metals

The sterically demanding neopentyl ligand has been incorporated into a wide array of organometallic complexes beyond zinc, involving both main group and transition metals. The primary motivation for using the neopentyl group in these contexts is often to enforce low coordination numbers, enhance thermal stability by preventing β-hydride elimination, and to influence the steric environment around the metal center.

Examples of Neopentyl-Containing Organometallic Complexes

| Metal Type | Metal | Example Complex | Significance/Application |

| Main Group | Aluminum | Tris(neopentyl)aluminum | Used as a precursor in materials science and as a co-catalyst in polymerization. |

| Main Group | Gallium | Tris(neopentyl)gallium | Investigated for its potential in organometallic vapor phase epitaxy. |

| Main Group | Tin | Neopentyltin compounds | Explored for their unique structural and reactivity patterns. |

| Transition Metal | Titanium | (Nacnac)Ti=CHtBu(OTf) | A titanium alkylidene complex, relevant to olefin metathesis. |

| Transition Metal | Molybdenum | Mo(NR)(CH₂tBu)₃Cl | Imido alkyl complexes that are precursors to alkylidene catalysts. |

| Transition Metal | Ruthenium | [Ru(OEP)(CH₂tBu)]₂ | A porphyrin-based complex with interesting structural features. |

| Transition Metal | Rhodium/Iridium | [M(PNP-Np)(biph)][BArF₄] | Pincer complexes exhibiting agostic interactions. uomustansiriyah.edu.iq |

The study of these neopentyl complexes provides valuable insights into the fundamental principles of organometallic chemistry, including bonding, structure, and reactivity, with the neopentyl group serving as a powerful tool to probe and control the properties of the metal center.

Future Research Trajectories and Emerging Opportunities

Innovations in Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of neopentylzinc bromide involves the direct reaction of 1-bromo-2,2-dimethylpropane (B145997) with zinc metal, often requiring elevated temperatures and long reaction times to achieve high conversion. nih.govdp.techchemicalbook.com For instance, a common method using zinc powder in tetrahydrofuran (B95107) (THF) with activating agents like lithium chloride and tetrabutylammonium (B224687) iodide at 60°C may require up to 64 hours to reach 97% completion. dp.techchemicalbook.com Future research is focused on improving both the efficiency and the environmental footprint of this process, in line with the principles of green chemistry. researchgate.netchemspeed.com

A significant innovation is the use of alternative activation methods for the zinc metal. Research has shown that activating zinc with a catalytic amount of iodine (1-5 mol%) can efficiently promote the direct insertion into alkyl bromides in polar aprotic solvents. core.ac.uk This method is notable for its simplicity and broad applicability, potentially reducing the need for co-catalysts and harsh conditions. core.ac.uk

Further sustainability gains are being explored through the adoption of greener solvent systems. While THF is common, investigations into more benign alternatives, such as deep eutectic solvents (DESs), which have shown promise in other organometallic reactions, could reduce the environmental impact. nih.govnumberanalytics.com The goal is to develop synthetic protocols that operate at ambient temperature and pressure, minimizing energy consumption and waste generation. researchgate.net Key green chemistry principles applicable to this compound synthesis include maximizing atom economy, using catalytic reagents over stoichiometric ones, and reducing the use of auxiliary substances like solvents. researchgate.netchemspeed.com

Table 1: Comparison of Synthetic Routes for Alkylzinc Halides

| Method | Reagents/Catalysts | Conditions | Key Advantages |

|---|---|---|---|

| Traditional | Zinc powder, LiCl, (n-Bu)₄NI | THF, 60°C, 18-64 h | Established procedure |

| Iodine Activation | Zinc metal, I₂ (catalytic) | Polar aprotic solvent | High efficiency, simplicity, broad functional group tolerance core.ac.uk |

| Green Solvents (Potential) | Zinc metal, Activator | Deep Eutectic Solvents (DESs) | Reduced environmental impact, potentially milder conditions numberanalytics.com |

Development of Novel Catalytic Systems for Neopentyl Group Transfer

This compound is a valuable reagent for introducing the sterically bulky neopentyl group in cross-coupling reactions, most notably the Negishi coupling. nih.govorganic-chemistry.org Palladium-based catalysts are standard, but ongoing research aims to develop more active, stable, and cost-effective catalytic systems.

A major area of development is the use of N-heterocyclic carbene (NHC) ligands for palladium catalysts. vapourtec.com Pd-NHC complexes have shown enhanced stability and activity compared to traditional phosphine-ligated catalysts. Mechanistic studies have revealed that additives play a critical role in the longevity of these catalysts. For example, lithium bromide (LiBr) can coordinate to the palladium center, preventing β-hydride elimination—a common catalyst deactivation pathway. chemicalbook.com The use of bis-neopentylzinc, which lacks β-hydrides, has been shown to eliminate this deactivation route entirely, leading to a very long-lived catalytic cycle. chemicalbook.comubc.ca

Beyond palladium, nickel-based catalytic systems are emerging as a promising alternative. wikipedia.org Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for industrial applications. Catalysts such as Ni(acac)₂, Ni(COD)₂, and Ni(PPh₃)₄ have been successfully employed in Negishi couplings, and research is focused on expanding their scope to include this compound with a wide range of substrates. core.ac.ukwikipedia.org

Table 2: Catalytic Systems for Neopentyl Group Transfer

| Catalyst System | Ligand/Additive | Substrate Example | Key Features |

|---|---|---|---|

| Palladium | Bis(tri-t-butylphosphine) | Aryl triflate | Standard, effective catalyst |

| Palladium-NHC | N-Heterocyclic Carbene, LiBr chemicalbook.com | Aryl bromide | Prevents β-hydride elimination, enhanced catalyst lifetime chemicalbook.com |

| Palladium | dppf nih.gov | 2-Bromopyridine | Effective for heterocyclic substrates nih.gov |

| Nickel | s-Bu-Pybox core.ac.uk | Aryl halides | Earth-abundant metal, cost-effective alternative core.ac.ukwikipedia.org |

Expansion of Reaction Scope through Ligand Design and Substrate Exploration

The synthetic utility of this compound is directly tied to the scope of its coupling reactions. Future research is heavily invested in expanding the range of compatible substrates and reaction partners through strategic ligand design and substrate evaluation. The steric bulk of the neopentyl group presents unique challenges, as it can show lower reactivity in congested environments compared to less hindered organozinc reagents.

Ligand development is crucial for overcoming these steric limitations. The design of bulky, electron-rich phosphine (B1218219) ligands (e.g., t-Bu₃P) and N-heterocyclic carbenes (NHCs) has enabled the coupling of this compound with traditionally difficult substrates, such as electron-rich or sterically hindered aryl chlorides. chemicalbook.comorganic-chemistry.org These advanced ligands promote the critical oxidative addition and reductive elimination steps in the catalytic cycle. vapourtec.com

Substrate exploration is pushing the boundaries of what can be synthesized using this compound. While couplings with aryl bromides and iodides are well-established, recent work has demonstrated successful reactions with a broader range of electrophiles. This includes aryl triflates and various heterocyclic halides, such as bromopyridines, which are common motifs in pharmaceuticals. nih.gov The ability to couple with a wide array of functionalized substrates, including those containing esters and other sensitive groups, highlights the functional group tolerance of the Negishi reaction and expands its application in the synthesis of complex molecules. core.ac.uk

Advanced Computational and Spectroscopic Studies for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing the synthesis and application of this compound is essential for rational catalyst design and reaction optimization. The accumulation of data from physicochemical studies and computational calculations is providing unprecedented insight into organozinc chemistry. researchgate.net

Advanced spectroscopic techniques are being employed to study transient reaction intermediates, which are central to understanding reaction mechanisms. york.ac.uk Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to observe the formation and behavior of species within the catalytic cycle. researchgate.netnsf.gov For example, NMR experiments have demonstrated the formation of Pd(0)-Zn complexes in Negishi reactions, while ESI studies have shown that the nature of the halide in organozinc reagents affects their aggregation state in solution. researchgate.net Analogous studies using anion photoelectron spectroscopy combined with high-level calculations have been used to characterize pre- and post-reaction complexes in other SN2 systems, showcasing the power of these methods. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for modeling reaction pathways. core.ac.uk DFT studies can elucidate transition state geometries and energies, rationalize the effect of different ligands, and explain observed selectivities. For instance, computational models have been used to suggest that the higher energy of Ni(II) d-orbitals compared to Pd(II) results in weaker agostic interactions, which can suppress the undesired β-hydride elimination pathway. core.ac.uk Such computational insights, when combined with experimental data, enable a detailed elucidation of the catalytic cycle, including the roles of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Integration of this compound in Flow Chemistry and Automated Synthesis

The translation of this compound chemistry from the laboratory bench to industrial and high-throughput applications is being accelerated by innovations in flow chemistry and automated synthesis. These technologies offer solutions to many of the challenges associated with handling sensitive and reactive organometallic reagents. vapourtec.comspringernature.com

Flow chemistry, where reagents are continuously pumped through reactors, provides superior control over reaction parameters like temperature and mixing, enhancing safety and efficiency. wuxiapptec.com This is particularly advantageous for the synthesis of organozinc reagents, which can be exothermic and labor-intensive to prepare in batches. nih.govresearchgate.net An emerging application is the on-demand synthesis of this compound by flowing a solution of neopentyl bromide through a heated, packed-bed reactor containing zinc metal. nih.govspringernature.com The resulting organozinc solution can be generated with reproducible concentration and immediately telescoped into a second flow reactor for a subsequent Negishi coupling, minimizing the handling and decomposition of the unstable intermediate. nih.govresearchgate.net

Automated synthesis platforms, or "synthesis robots," are revolutionizing the discovery and development of new molecules by enabling high-throughput experimentation. chemspeed.comubc.ca By automating the repetitive steps of multi-step syntheses, these systems can dramatically increase user efficiency and accelerate the preparation of compound libraries for screening. synplechem.com The use of this compound as a building block in these automated workflows would allow for the rapid diversification of molecular scaffolds, providing a powerful tool for generating novel, drug-like molecules and other high-value chemical entities. ubc.casynplechem.com

Q & A

Q. What are the critical considerations for synthesizing neopentylzinc bromide with high purity for organometallic reactions?

this compound is typically synthesized via transmetallation or direct insertion of zinc metal into neopentyl bromide. Key factors include:

- Anhydrous conditions : Use rigorously dried solvents (e.g., THF, diethyl ether) and inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation .

- Reagent stoichiometry : Optimize the molar ratio of neopentyl bromide to zinc to avoid side reactions (e.g., Wurtz coupling). Excess zinc is often used to drive the reaction .

- Temperature control : Maintain low temperatures (0–5°C) during synthesis to suppress undesired thermal decomposition .

- Purification : Column chromatography or vacuum distillation under inert conditions is recommended to isolate the product. Confirm purity via NMR (¹H, ¹³C) and elemental analysis .

Q. How can researchers mitigate safety risks when handling this compound in air-sensitive reactions?

this compound is pyrophoric and reacts violently with moisture. Safety protocols include:

- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and safety goggles. Use face shields during large-scale reactions .

- Leak management : In case of spills, use inert adsorbents (e.g., sand, diatomaceous earth) for containment. Avoid water-based cleanup .

- Ventilation : Conduct reactions in fume hoods with continuous airflow to disperse flammable vapors .

- Storage : Store under argon in sealed, flame-resistant containers at –20°C to prolong stability .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., selectivity in Negishi couplings) may arise from:

- Ligand effects : Use NMR titration or X-ray crystallography to identify coordination states of zinc. For example, THF-coordinated vs. ligand-free species exhibit different nucleophilicities .

- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (temperature, solvent polarity) .